![molecular formula C14H18ClN B2748656 1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287340-52-5](/img/structure/B2748656.png)
1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-55940 and is a synthetic analog of tetrahydrocannabinol (THC), the main psychoactive component found in cannabis.
Mecanismo De Acción
CP-55940 exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, mood, appetite, and immune function.
Efectos Bioquímicos Y Fisiológicos
CP-55940 has been shown to have a range of biochemical and physiological effects. It can modulate the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in mood, cognition, and pain perception. It can also inhibit the release of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-55940 is its potency and selectivity for the cannabinoid receptors. This allows for precise manipulation of the endocannabinoid system in animal models, which can help elucidate the underlying mechanisms of various diseases. However, one of the limitations of CP-55940 is its potential for abuse and dependence, which can complicate its use in clinical trials.
Direcciones Futuras
There are several future directions for research on CP-55940. One area of interest is its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Alzheimer's disease. Another area of research is its use in the development of novel pain relievers that can be used in place of opioids, which have a high risk of addiction and overdose. Additionally, further studies are needed to better understand the long-term effects of CP-55940 on the endocannabinoid system and its potential for abuse and dependence.
Conclusion:
In conclusion, CP-55940 is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. While there are limitations to its use, further research on CP-55940 has the potential to lead to the development of new treatments for a range of diseases.
Métodos De Síntesis
The synthesis of CP-55940 involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the preparation of 4-chloro-2-methylphenylmagnesium bromide, which is then used in the subsequent step to react with 1-bicyclo[1.1.1]pentanone. The resulting product is then reacted with N-methylformamide to yield CP-55940.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as a pain reliever. Studies have shown that CP-55940 can effectively reduce pain in animal models of neuropathic pain and inflammation.
Propiedades
IUPAC Name |
1-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN/c1-10-5-11(15)3-4-12(10)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVHRPGHKBPGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)
methanone](/img/structure/B2748579.png)
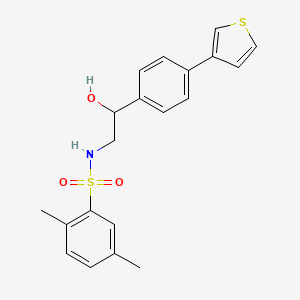
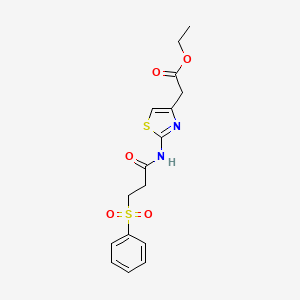
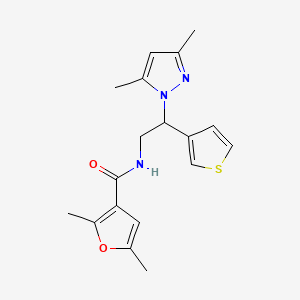
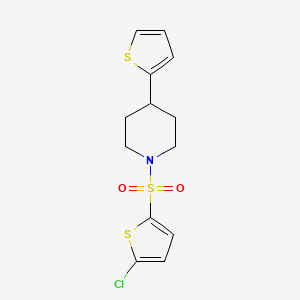
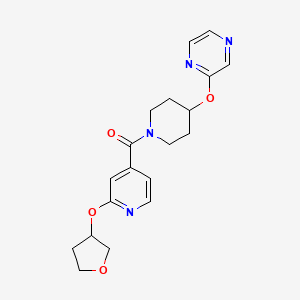
![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)
![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748592.png)
![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)